2-(4-Fluoroanilino)-N'-((2-hydroxyphenyl)methylene)acetohydrazide
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Description
2-(4-Fluoroanilino)-N'-((2-hydroxyphenyl)methylene)acetohydrazide (FAMH) is a small molecule that has been used in a variety of scientific research applications. FAMH has been studied for its potential as an inhibitor of enzymes, its biochemical and physiological effects, and its ability to be used in lab experiments.
Scientific Research Applications
Nonlinear Optical Properties
One study focused on the synthesis and characterization of hydrazones, including compounds similar to the requested molecule, revealing their potential in nonlinear optical applications. These compounds demonstrated significant third-order nonlinear optical properties, suggesting their suitability for optical device applications like optical limiters and switches (Naseema et al., 2010).
Crystallographic and Structural Analysis
Several works have been dedicated to the crystallographic and structural analysis of Schiff bases and their complexes. For example, studies have detailed the crystal structure of compounds with a similar structural framework, emphasizing their molecular planarity and potential for forming stable crystal structures through various intermolecular interactions (Yathirajan et al., 2007). These structural insights are crucial for the development of materials with specific optical or biological functions.
Antimicrobial Activities
A significant area of research has been the evaluation of Schiff bases and their derivatives for antimicrobial activities. Compounds structurally related to "2-(4-Fluoroanilino)-N'-((2-hydroxyphenyl)methylene)acetohydrazide" have been synthesized and tested against various microbial strains, showing promising antibacterial and antifungal activities. This includes the development of novel imines and thiazolidinones with enhanced antimicrobial properties (Fuloria et al., 2009).
Anticancer Activities
Another pivotal application of these compounds is in anticancer research. Studies have shown that certain hydrazone derivatives exhibit cytotoxic activities against cancer cell lines, including breast and prostate cancer models. This suggests their potential in developing new therapeutic agents for cancer treatment (Doğan et al., 2018).
Antioxidant Potential
Research has also delved into the antioxidant potential of Schiff bases, with studies indicating that some derivatives possess significant antioxidant activities. These findings highlight the potential of these compounds in pharmaceutical applications where oxidative stress plays a role in pathophysiology (Zaheer et al., 2015).
properties
IUPAC Name |
2-(4-fluoroanilino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-12-5-7-13(8-6-12)17-10-15(21)19-18-9-11-3-1-2-4-14(11)20/h1-9,17,20H,10H2,(H,19,21)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQBATYDCYPHGB-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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